N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-phenylpropanamide
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Overview
Description
N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-phenylpropanamide is a complex organic compound characterized by the presence of furan, thiophene, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-phenylpropanamide typically involves multi-step organic reactions. One common approach is the condensation of furan-3-carbaldehyde with thiophene-2-carbaldehyde in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then reacted with 3-phenylpropanoyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require temperature control to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: The presence of reactive functional groups allows for substitution reactions, where halogens or other substituents can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) under UV light.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, amines, and halogenated derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-phenylpropanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(furan-3-yl)-2-hydroxyethyl)-3-phenylpropanamide
- N-(2-(thiophen-2-yl)-2-hydroxyethyl)-3-phenylpropanamide
- N-(2-(furan-3-yl)-2-hydroxyethyl)-3-(thiophen-2-yl)propanamide
Uniqueness
N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-phenylpropanamide is unique due to the presence of both furan and thiophene rings in its structure, which may confer distinct chemical and biological properties compared to similar compounds
Properties
IUPAC Name |
N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3S/c21-18(9-8-15-5-2-1-3-6-15)20-14-19(22,16-10-11-23-13-16)17-7-4-12-24-17/h1-7,10-13,22H,8-9,14H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPNAOKNZJHWJMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NCC(C2=COC=C2)(C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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